molecular formula C9H9Cl2NS B3422055 (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride CAS No. 23799-56-6

(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride

Cat. No.: B3422055
CAS No.: 23799-56-6
M. Wt: 234.14 g/mol
InChI Key: OZUMDTLZDCOKEM-UHFFFAOYSA-N
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Description

(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride is an organosulfur compound featuring a benzothiophene core substituted with a chlorine atom at the 5-position and an aminomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.

    Chlorination: The benzothiophene core is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Aminomethylation: The chlorinated benzothiophene is subjected to a nucleophilic substitution reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 3-position.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Probes: Utilized in the design of molecular probes for studying biological systems.

Industry:

    Materials Science: Employed in the development of novel materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzothiophene core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the chlorine and aminomethyl substitutions.

    5-Chlorobenzo[b]thiophene: Lacks the aminomethyl group.

    3-Aminomethylbenzo[b]thiophene: Lacks the chlorine substitution.

Uniqueness: (5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride is unique due to the presence of both the chlorine and aminomethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUMDTLZDCOKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23799-56-6
Record name 1-(5-chloro-1-benzothiophen-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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